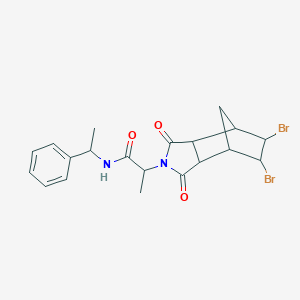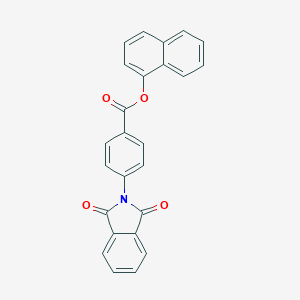
Naphthalen-1-yl 4-(1,3-dioxoisoindol-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-1-yl 4-(1,3-dioxoisoindol-2-yl)benzoate is an organic compound with the molecular formula C25H15NO4 and a molecular weight of 393.3909 . This compound is known for its unique structure, which includes a naphthyl group and an isoindole moiety. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of Naphthalen-1-yl 4-(1,3-dioxoisoindol-2-yl)benzoate typically involves the reaction of 1-naphthol with 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
Naphthalen-1-yl 4-(1,3-dioxoisoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the naphthyl group.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Naphthalen-1-yl 4-(1,3-dioxoisoindol-2-yl)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Naphthalen-1-yl 4-(1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
Naphthalen-1-yl 4-(1,3-dioxoisoindol-2-yl)benzoate can be compared with other similar compounds, such as:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid: This compound has a similar isoindole moiety but differs in the rest of its structure.
1-(4-Chloro-1,3-dihydro-1,3-dioxo-2H-isoindole-2-yl)cyclohexanecarboxamide: This compound also contains an isoindole group but has different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C25H15NO4 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
naphthalen-1-yl 4-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C25H15NO4/c27-23-20-9-3-4-10-21(20)24(28)26(23)18-14-12-17(13-15-18)25(29)30-22-11-5-7-16-6-1-2-8-19(16)22/h1-15H |
Clé InChI |
CTTNVVTWGJDTOT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-Chloro-5-(2,3-dicyanophenoxy)phenoxy]phthalonitrile](/img/structure/B339865.png)
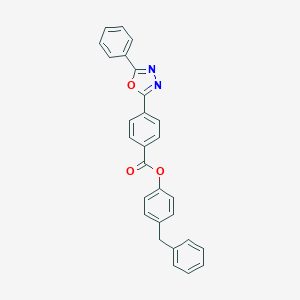
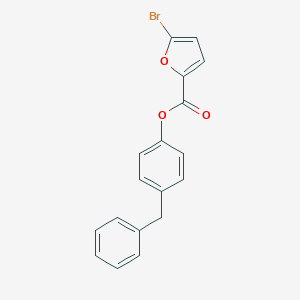
![2-oxo-2-phenylethyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoate](/img/structure/B339870.png)
![2-(4-bromophenyl)-2-oxoethyl 2-[(4-bromobenzoyl)amino]-3-methylbutanoate](/img/structure/B339871.png)
![2-(4-bromophenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate](/img/structure/B339873.png)
![2-(4-methoxyphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)valinate](/img/structure/B339875.png)
![2-(4-methoxyphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]phenylalaninate](/img/structure/B339877.png)
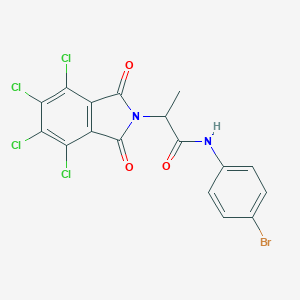
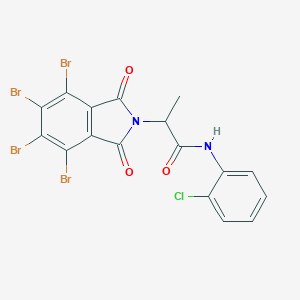
![5,6-dibromo-2-[1-(morpholin-4-yl)-1-oxopropan-2-yl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B339881.png)
